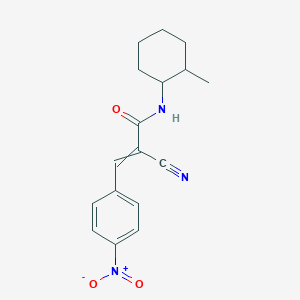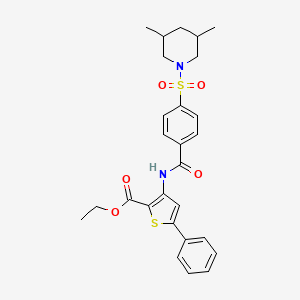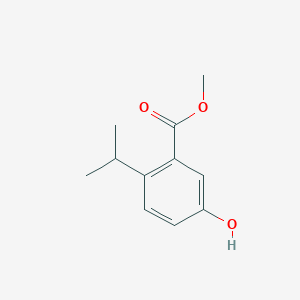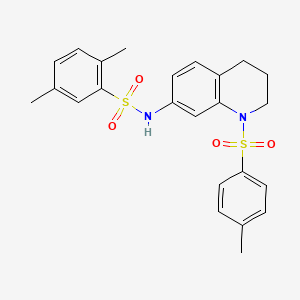![molecular formula C11H14BrNO2 B2545738 2-溴-6-[(3S)-3-甲氧基四氢呋喃-3-基]-4-甲基吡啶 CAS No. 2368946-04-5](/img/structure/B2545738.png)
2-溴-6-[(3S)-3-甲氧基四氢呋喃-3-基]-4-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is a complex organic compound. It is distinguished by its unique structure which includes a bromine atom, a methoxytetrahydrofuran ring, and a pyridine ring, making it a versatile subject for chemical research. Understanding its synthesis, reactions, and applications provides valuable insights for various scientific fields.
科学研究应用
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is utilized in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying enzyme interactions due to its potential to act as a ligand.
Medicine: Investigating its role in drug design, particularly for targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine typically involves multi-step organic reactions. A common starting point is the bromination of 4-methyl-pyridine, followed by the addition of the methoxytetrahydrofuran moiety. Each step requires precise conditions, including specific temperatures, catalysts, and solvents.
Industrial Production Methods: Scaling the synthesis for industrial production requires optimization of these conditions. It often involves continuous flow reactors to maintain consistent reaction conditions, ensuring high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically affecting the methoxytetrahydrofuran ring.
Reduction: Reduction reactions may involve the pyridine ring, especially under catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Organolithium reagents, Grignard reagents.
Major Products Formed:
Oxidation products: Hydroxylated derivatives.
Reduction products: Hydrogenated pyridine compounds.
Substitution products: Various substituted pyridines depending on the nucleophile used.
作用机制
Mechanism by Which the Compound Exerts Its Effects:
The presence of the bromine and methoxytetrahydrofuran groups can influence the compound's reactivity and binding affinity.
It can interact with various molecular targets, such as enzymes or receptors, depending on its specific functional groups.
Molecular Targets and Pathways Involved:
Possible interactions with cytochrome P450 enzymes, influencing metabolic pathways.
Potential binding to neurotransmitter receptors, offering insights into neurological research.
相似化合物的比较
2-Bromo-4-methylpyridine: Lacks the methoxytetrahydrofuran group, resulting in different reactivity.
6-Methoxytetrahydrofuran-substituted pyridines: Absence of the bromine atom alters their electrophilic nature.
Similar compounds: Bromopyridines, methoxypyridines, and tetrahydrofuran-substituted aromatics.
Uniqueness:
The combined presence of bromine and the methoxytetrahydrofuran group in the same molecule is relatively rare, offering unique reactivity and binding properties.
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine's distinct chemical structure and properties make it a valuable compound for various scientific inquiries and industrial applications. Its unique combination of functional groups enables a wide range of reactions and uses, distinguishing it from other related compounds.
属性
IUPAC Name |
2-bromo-6-[(3S)-3-methoxyoxolan-3-yl]-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBDLGCOWHXEL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)Br)[C@]2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2545656.png)
![2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2545657.png)
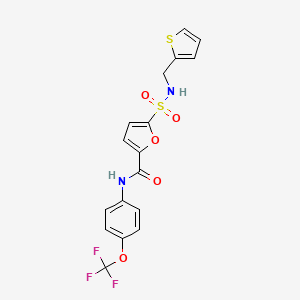

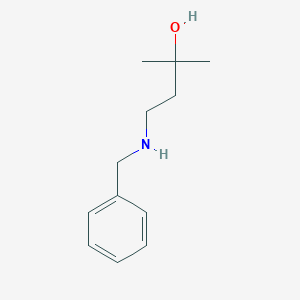
![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)
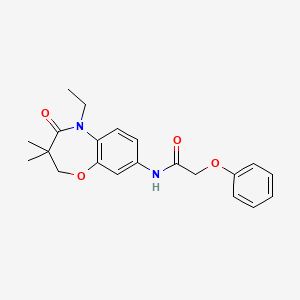
![{2-[(cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B2545669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2545670.png)
